Dimethyl 3-fluoro-4-hydroxyphthalate
Description
Properties
Molecular Formula |
C10H9FO5 |
|---|---|
Molecular Weight |
228.17 g/mol |
IUPAC Name |
dimethyl 3-fluoro-4-hydroxybenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C10H9FO5/c1-15-9(13)5-3-4-6(12)8(11)7(5)10(14)16-2/h3-4,12H,1-2H3 |
InChI Key |
LOQGTBBBMDMTDG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)O)F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Dimethyl 3-fluoro-4-hydroxyphthalate
General Synthetic Strategies
The synthesis of this compound generally involves:
- Functionalization of a suitably substituted phthalate or related aromatic precursor.
- Introduction of the fluorine atom at the 3-position.
- Installation or preservation of the hydroxy group at the 4-position.
- Esterification to form the dimethyl ester.
Two main approaches are reported in the literature:
- Direct fluorination of hydroxyphthalate derivatives.
- Construction of the aromatic ring with fluorine and hydroxy substituents already present, followed by esterification.
Synthesis via Dimethyl Malonate Derivatives and Aromatic Substitution
A representative and well-documented method involves the use of dimethyl malonate derivatives bearing nitro and fluoro substituents, followed by cyclization and functional group transformations.
Preparation of Dimethyl (2-nitrophenyl)malonate Precursors
Starting from 2,4-difluoronitrobenzene, dimethyl malonate is employed to introduce the malonate moiety via nucleophilic aromatic substitution. The reaction proceeds under base-mediated conditions, typically using potassium carbonate in a polar aprotic solvent.
- The product, dimethyl (2-nitrophenyl)malonate, is isolated as a yellow oil with high yield (up to 99%).
- Purification is achieved by flash column chromatography on silica gel.
- Characterization includes ^1H NMR and ^13C NMR confirming substitution patterns.
Cyclization to Form the Phthalate Core
The nitrophenyl malonate derivatives undergo reductive cyclization to form the phthalate ring system:
- Conditions include heating in N-methylpyrrolidinone (NMP) at 150 °C under argon.
- The reaction time is approximately 1 hour with vigorous stirring.
- Microwave irradiation has been reported to improve yields and reduce reaction times.
- Catalysts such as potassium carbonate and copper iodide have been tested, with varying efficiencies; potassium carbonate alone often suffices.
Hydrolysis and Esterification
Following cyclization:
- Hydrolysis of silylated intermediates is performed with aqueous acid (e.g., 1 M HCl) at low temperature (0 °C) to preserve sensitive groups.
- Subsequent esterification with methanol under acidic conditions yields the dimethyl ester.
- Purification by chromatography yields the target this compound.
Alternative Routes via Diels–Alder Reactions
This compound can also be synthesized via Diels–Alder (DA) cycloaddition reactions involving dienophiles and dienes derived from substituted muconates or coumalates:
- Dimethyl muconate esters, which contain electron-withdrawing groups, are used as dienophiles.
- DA reactions proceed under elevated temperatures (e.g., 130–180 °C) in solvents like o-xylene.
- The DA adducts are then subjected to dehydrogenation or oxidation to introduce aromaticity and the hydroxy group.
- Ester groups are preserved during these transformations.
- Catalysts such as silicotungstic acid and Pd/C facilitate esterification and dehydrogenation steps.
Fluorination Techniques
Selective fluorination at the 3-position is achieved by:
- Using fluorinated nitrobenzene precursors (e.g., 2,4-difluoronitrobenzene) that direct substitution at the desired position.
- Electrophilic or nucleophilic aromatic substitution methods are applied depending on the starting material.
- Fluorine introduction is often combined with nitro group reduction and cyclization steps.
Data Tables of Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | 2,4-difluoronitrobenzene + dimethyl malonate, K2CO3, DMF | 80–100 | 12–18 h | 90–99 | High selectivity for substitution |
| Cyclization | NMP, K2CO3, Ar atmosphere | 150 | 1 h | 37–76 | Microwave irradiation improves yield |
| Hydrolysis | 1 M HCl, 0 °C | 2 h | - | - | Preserves hydroxy group |
| Esterification | Methanol, acid catalyst (e.g., p-toluenesulfonic acid) | RT to reflux | 1–4 h | 70–90 | Produces dimethyl ester |
| Diels–Alder reaction | Dimethyl muconate + diene, o-xylene | 130–180 | 18 h | 75–95 | Followed by dehydrogenation to aromatic |
| Dehydrogenation | Pd/C catalyst, KOH, 200 °C | 4 h | 80–85 | Aromatization step |
Analysis of Preparation Methods
- The route via dimethyl malonate derivatives and nitrofluorobenzene precursors is robust, offering good yields and selectivity.
- Microwave-assisted cyclization enhances reaction efficiency and reduces impurities.
- The Diels–Alder approach is versatile, allowing for the introduction of multiple substituents and providing access to various aromatic esters.
- Fluorine incorporation is best achieved early in the synthetic sequence to avoid complications in later steps.
- Purification by flash chromatography is essential to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 3-fluoro-4-hydroxyphthalate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3-fluoro-4-oxophthalate.
Reduction: Formation of 3-fluoro-4-hydroxyphthalic alcohol.
Substitution: Formation of 3-substituted-4-hydroxyphthalates.
Scientific Research Applications
Dimethyl 3-fluoro-4-hydroxyphthalate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Dimethyl 3-fluoro-4-hydroxyphthalate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The fluorine atom and hydroxyl group play crucial roles in its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogs
However, general comparisons can be inferred from structurally similar molecules:
Hypothetical Comparative Analysis
The hydroxyl group could enable hydrogen bonding, distinguishing it from non-hydroxylated fluorinated esters.
Biological Activity :
- Unlike dimethyl fumarate (DMF) in , which modulates Nrf2 pathways for neuroprotection, the hydroxyl group in Dimethyl 3-fluoro-4-hydroxyphthalate might confer antioxidant or enzyme-inhibitory properties.
Industrial Applications: Fluorinated phthalates (e.g., diheptyl phthalate in ) are used as specialty plasticizers, but the hydroxyl group in this compound might limit compatibility with non-polar polymers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
